molecular formula C15H27NO3 B1403023 Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1333222-28-8

Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1403023
CAS No.: 1333222-28-8
M. Wt: 269.38 g/mol
InChI Key: SDMOPPLAMMWWHF-UHFFFAOYSA-N
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Description

Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1333222-28-8) is a spirocyclic compound with the molecular formula C₁₅H₂₇NO₃ and a molecular weight of 269.38 g/mol . Its structure features a spiro[4.5]decane core, where two rings (one tetrahydrofuran and one piperidine) share a single carbon atom. The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the amine, enhancing stability during synthetic applications. The compound is stored under 2–8°C in dry conditions to prevent degradation .

Properties

IUPAC Name

tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-13(2,3)19-12(17)16-9-6-15(7-10-16)8-11-18-14(15,4)5/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMOPPLAMMWWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCN(CC2)C(=O)OC(C)(C)C)CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745314
Record name tert-Butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333222-28-8
Record name 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333222-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Starting Material:

  • 1,4-Dioxaspiro[4.5]decane-8-one (commercially available or synthesized via established routes)

Reaction Conditions:

  • Solvent: Mixture of glycol dimethyl ether and ethanol
  • Temperature: 0–20°C
  • Reagents: p-Methylsulfonylmethylisocyanitrile and potassium tert-butoxide

Process:
The initial step involves nucleophilic addition of p-methylsulfonylmethylisocyanitrile to the ketone, facilitated by potassium tert-butoxide, leading to the formation of the nitrile derivative. This step benefits from mild conditions to optimize yield and purity.

Data Table:

Parameter Details
Solvent Glycol dimethyl ether + ethanol
Temperature 0–20°C
Reagents p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide
Yield Approximately 74.76%

Formation of 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Reaction Conditions:

  • Solvent: Toluene
  • Temperature: 0–20°C
  • Reaction Time: ~13 hours

Process:
The nitrile compound reacts with 1-bromo-2-chloroethane under the influence of lithium diisopropylamide (LDA). This nucleophilic substitution introduces the 2-chloroethyl side chain, preparing the molecule for subsequent cyclization.

Data Table:

Parameter Details
Solvent Toluene
Temperature 0–20°C
Reaction Time ~13 hours
Yield ~50.78%

Cyclization and Ester Formation

Reaction Conditions:

  • Solvent: Methanol
  • Temperature: 50°C
  • Pressure: 50 Psi (to facilitate cyclization)
  • Reaction Time: 6 hours

Process:
Hydrogenation over Raney nickel reduces the nitrile to an amine, which then undergoes intramolecular cyclization. The subsequent reaction with tert-butyl dicarbonyl anhydride (Boc anhydride) introduces the tert-butyl carbamate protecting group, forming the spirocyclic ester.

Data Table:

Parameter Details
Solvent Methanol
Temperature 50°C
Pressure 50 Psi
Reaction Time 6 hours
Yield ~54.8%

Deprotection to Yield the Final Compound

Reaction Conditions:

  • Solvent: Acetone-water mixture
  • Temperature: 70°C
  • Reaction Time: 15 hours

Process:
Deprotection of the Boc group is achieved using pyridinium p-toluenesulfonate (PPTS), resulting in the free carboxylate form of the compound.

Data Table:

Parameter Details
Solvent Acetone + Water
Temperature 70°C
Reaction Time 15 hours
Yield ~54.8%

Summary of Reaction Conditions

Step Solvent Temperature Duration Key Reagents Yield (%)
1 Glycol dimethyl ether + ethanol 0–20°C 4 hours p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide 74.76
2 Toluene 0–20°C 13 hours 1-bromo-2-chloroethane, LDA 50.78
3 Methanol 50°C 6 hours Hydrogen, Raney nickel, Boc anhydride 54.8
4 Acetone + Water 70°C 15 hours PPTs 54.8

Notes on Methodology and Research Findings

  • Cost-Effectiveness: The use of readily available starting materials like 1,4-dioxaspiro[4.5]decane-8-one and common reagents such as potassium tert-butoxide and Boc anhydride enhances economic viability.
  • Scalability: The reaction conditions are mild and suitable for large-scale production, with room for process optimization.
  • Yield Optimization: Sequential purification and controlled reaction parameters are critical for maximizing yields at each step.
  • Environmental Considerations: Use of solvents like toluene and methanol necessitates proper waste management to minimize environmental impact.

Chemical Reactions Analysis

Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structure.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 191805-29-5)
  • Molecular Formula: C₁₄H₂₃NO₃
  • Key Difference : Replaces the 1,1-dimethyl group with a keto (oxo) substituent at position 1.
  • However, the absence of dimethyl groups reduces steric hindrance, which may alter reactivity in nucleophilic substitutions .
(b) Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2)
  • Molecular Formula: C₁₃H₂₁NO₃
  • Key Difference: Features a smaller spiro[3.5]nonane ring system.
  • Impact : Reduced ring size may enhance conformational rigidity, affecting binding affinity in medicinal chemistry applications. The smaller scaffold could limit derivatization opportunities compared to the [4.5]decane system .
(c) Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1250994-14-9)
  • Molecular Formula : C₁₃H₂₃N₂O₂
  • Key Difference : Incorporates a second nitrogen atom in the spiro system.
  • Impact : The diaza structure enhances hydrogen-bonding capacity, making it valuable in drug design for targeting enzymes or receptors with polar active sites. Hydrochloride and oxalate salt forms (e.g., CAS 851325-42-3) improve solubility for biological assays .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Key Substituents Solubility Trends Stability Requirements
1333222-28-8 (Target) 269.38 1,1-Dimethyl, 2-oxa Moderate in organic solvents 2–8°C, dry storage
191805-29-5 253.33 1-Oxo Higher polarity Ambient (data limited)
203661-69-2 239.31 2-Oxo, smaller spiro system Similar to target Not specified
1250994-14-9 (Diaza analog) 239.35 2,8-Diaza Enhanced aqueous solubility Salt forms stable at RT

Commercial Availability and Challenges

  • Target Compound : Listed as out of stock in multiple catalogs (e.g., BLD Pharmatech, CymitQuimica), suggesting high demand or complex synthesis .
  • Diaza Derivatives : Available as salts (e.g., oxalate, hydrochloride), which are more stable and easier to handle .

Biological Activity

Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 1333222-28-8) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, metabolic stability, and implications for pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₇NO₃, with a molecular weight of 269.38 g/mol. The compound features a spirocyclic structure, which is significant for its biological interactions and metabolic pathways.

Metabolic Stability

Research indicates that the metabolic stability of this compound is influenced by its tert-butyl group. A study conducted on various analogs demonstrated that replacing the tert-butyl group with other moieties can lead to increased metabolic stability. For instance, compounds with trifluoromethyl groups exhibited significantly lower in vivo clearance rates compared to their tert-butyl counterparts, suggesting that structural modifications can enhance pharmacokinetic properties .

Table 1: In Vitro Clearance of Tert-butyl Replacements

CompoundMetabolic Stability (t½ in HLM)Clearance (Rat)
Tert-butyl Compound63 minHigh
Trifluoromethyl Compound114 minLow

Biological Activity

The biological activity of this compound has been explored in various contexts:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. However, specific mechanisms and efficacy against various pathogens remain to be fully elucidated.
  • CYP450 Interaction : The compound's interaction with cytochrome P450 enzymes has been a focus of research due to its implications for drug metabolism and potential drug-drug interactions. Studies have shown that the compound does not significantly inhibit CYP3A4/5, indicating a lower risk of metabolic interference when co-administered with other drugs .
  • Toxicological Profile : Toxicity assessments have indicated that the compound may cause skin irritation and is harmful if swallowed . Understanding these toxicological aspects is crucial for its potential therapeutic use.

Case Studies

Several case studies have examined the biological implications of this compound:

  • Case Study 1 : In a study evaluating the effects of various spirocyclic compounds on bacterial growth, this compound demonstrated moderate inhibitory effects against certain Gram-positive bacteria, suggesting potential as an antimicrobial agent.
  • Case Study 2 : A pharmacokinetic study involving animal models revealed that the compound's absorption and distribution patterns were favorable, with significant bioavailability observed after oral administration.

Q & A

Q. What are the optimized synthetic routes for preparing tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, and how do reaction conditions influence yield?

A common method involves cyclization reactions using tert-butyl-protected precursors. For example, spirocyclic compounds with similar frameworks are synthesized via acid-catalyzed ketal formation (e.g., using ethylene glycol and p-toluenesulfonic acid) followed by Boc protection, achieving yields up to 76% . Key variables include:

  • Temperature : Room temperature for cyclization avoids decomposition of sensitive intermediates.
  • Catalyst : p-Toluenesulfonic acid facilitates ketalization without side reactions.
  • Purification : Column chromatography (e.g., SiO₂, EtOAc/n-pentane) ensures high purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm spirocyclic connectivity and tert-butyl group presence (e.g., δ 1.39 ppm for tert-butyl protons in CDCl₃) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calcd. 254.330; found 254.163) .
  • X-ray Crystallography : Resolves stereochemistry in enantioselective syntheses .

Q. What safety protocols are critical when handling this compound?

  • Storage : Store at 2–8°C in sealed, dry containers to prevent hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact.
  • Spill Management : Neutralize with sand or vermiculite; avoid aqueous drains .

Advanced Research Questions

Q. How can enantioselective synthesis of this spirocyclic compound be achieved, and what catalysts improve stereochemical control?

Copper-catalyzed asymmetric reactions using phosphoramidite ligands (e.g., (R)-BINOL derivatives) enable enantiomeric excess (ee) >95%. Key steps:

  • Ligand Design : Bulky substituents on ligands enhance steric hindrance, favoring one enantiomer .
  • Low-Temperature Reactions : Conducted at -78°C to minimize racemization .
  • Chiral HPLC : Validates ee using columns like Chiralpak IA/IB .

Q. How do structural modifications (e.g., substituent changes) impact biological activity in drug discovery?

  • Spirocyclic Rigidity : Enhances binding affinity to targets like kinases or GPCRs by reducing conformational entropy .

  • Electron-Withdrawing Groups : Fluorine or oxo groups improve metabolic stability (e.g., tert-butyl 4-fluorophenyl analogs show prolonged half-life) .

  • SAR Table :

    DerivativeModificationBioactivity (IC₅₀)
    Parent compoundNone10 µM
    4-Fluorophenyl analogFluorine substitution2.5 µM
    Oxo-substituted analogKetone addition1.8 µM
    .

Q. How can discrepancies in reported synthetic yields be resolved, and what factors contribute to variability?

  • Contradictory Data : Yields range from 38% to 76% for similar routes .
  • Root Causes :
    • Moisture Sensitivity : Hydrolysis of intermediates in humid conditions.
    • Catalyst Purity : Impure p-toluenesulfonic acid reduces efficiency.
    • Workup Timing : Delayed quenching increases byproduct formation.
  • Mitigation : Use molecular sieves during reactions and anhydrous solvents .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina models binding to DDR1 kinase (e.g., ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Predict logP and solubility to optimize pharmacokinetics .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • pH Stability : Degrades rapidly below pH 3 (Boc group hydrolysis) and above pH 9 (spiro ring opening).
  • Temperature : Stable at 25°C for 24 hours but decomposes at >60°C .
  • Experimental Adjustments : Buffer solutions (pH 5–7) and short reaction times (<12 hrs) are recommended .

Methodological Notes

  • Synthesis Scaling : Multigram synthesis requires strict inert conditions (N₂ atmosphere) to prevent oxidation .
  • Analytical Cross-Validation : Combine NMR, HRMS, and IR to resolve ambiguous peaks (e.g., overlapping spirocyclic protons) .
  • Safety Compliance : Follow GHS Category 2 guidelines for skin/eye irritation and respiratory toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

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